1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[2,3-dihydro-
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Overview
Description
1H-Isoindol-1-one, 3,3’-[(2-chloro-1,4-phenylene)dinitrilo]bis[2,3-dihydro-] is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes an isoindol-1-one core and a phenylene dinitrilo linkage, making it a subject of interest in both academic and industrial research.
Preparation Methods
The synthesis of 1H-Isoindol-1-one, 3,3’-[(2-chloro-1,4-phenylene)dinitrilo]bis[2,3-dihydro-] involves several steps. One common method includes the reaction of 2-chloro-1,4-phenylenediamine with isoindoline derivatives under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure efficient synthesis and high yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Scientific Research Applications
1H-Isoindol-1-one, 3,3’-[(2-chloro-1,4-phenylene)dinitrilo]bis[2,3-dihydro-] has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Isoindol-1-one, 3,3’-[(2-chloro-1,4-phenylene)dinitrilo]bis[2,3-dihydro-] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar compounds include other isoindoline derivatives and phenylene-linked molecules. Compared to these, 1H-Isoindol-1-one, 3,3’-[(2-chloro-1,4-phenylene)dinitrilo]bis[2,3-dihydro-] is unique due to its specific substitution pattern and the presence of both isoindoline and phenylene dinitrilo moieties.
Properties
CAS No. |
60009-98-5 |
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Molecular Formula |
C22H13ClN4O2 |
Molecular Weight |
400.8 g/mol |
IUPAC Name |
3-[3-chloro-4-[(3-oxoisoindol-1-ylidene)amino]phenyl]iminoisoindol-1-one |
InChI |
InChI=1S/C22H13ClN4O2/c23-17-11-12(24-19-13-5-1-3-7-15(13)21(28)26-19)9-10-18(17)25-20-14-6-2-4-8-16(14)22(29)27-20/h1-11H,(H,24,26,28)(H,25,27,29) |
InChI Key |
GWSHBPLYIXCKGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC(=C(C=C3)N=C4C5=CC=CC=C5C(=O)N4)Cl)NC2=O |
Origin of Product |
United States |
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